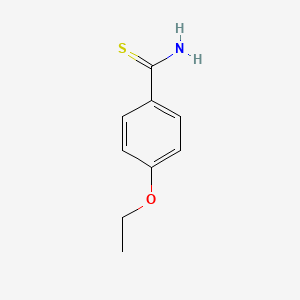

4-Ethoxybenzenecarbothioamide

Description

4-Ethoxybenzenecarbothioamide (CAS: 57774-79-5) is a thioamide derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁NOS, and it exists as a yellow crystalline powder with a melting point of 160–164°C and a boiling point of 302.5°C at 760 mmHg . The compound exhibits moderate lipophilicity (LogP = 2.42) and is insoluble in water, likely due to the hydrophobic ethoxy group . Thioamides like this are valued as intermediates in heterocyclic synthesis and exhibit biological activities, though specific data for the ethoxy derivative remain less documented compared to its analogs .

Properties

IUPAC Name |

4-ethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREJPGXIKMXBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368691 | |

| Record name | 4-ethoxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57774-79-5 | |

| Record name | 4-ethoxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzenecarbothioamide can be synthesized from 4-ethoxybenzonitrile. The synthesis involves the reaction of 4-ethoxybenzonitrile with ethanol and ammonia, followed by saturation with hydrogen sulfide . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The primary analogs of 4-Ethoxybenzenecarbothioamide include:

- 4-Methoxybenzenecarbothioamide (methoxy substituent: -OCH₃)

- 4-Methylbenzenecarbothioamide (methyl substituent: -CH₃)

- 4-Hydroxybenzenecarbothioamide (hydroxy substituent: -OH)

- N-[(4-Chlorophenyl)methoxymethyl]-4-methoxybenzenecarbothioamide (complex derivative with -Cl and methoxymethyl groups)

Key Structural Differences :

- Hydrogen Bonding: The hydroxy analog (-OH) can act as both a hydrogen bond donor and acceptor, whereas ethoxy and methoxy groups are weaker acceptors. This impacts crystal packing and solubility .

Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | Boiling Point (°C) | LogP | Solubility in Water |

|---|---|---|---|---|---|

| This compound | -OCH₂CH₃ | 160–164 | 302.5 | 2.42 | Insoluble |

| 4-Methoxybenzenecarbothioamide* | -OCH₃ | Not reported | Not reported | ~1.8† | Low solubility |

| 4-Hydroxybenzenecarbothioamide | -OH | Not reported | Not reported | ~1.2† | Moderate solubility |

| 4-Methylbenzenecarbothioamide | -CH₃ | Not reported | Not reported | ~2.5† | Insoluble |

†Estimated based on substituent contributions.

Observations :

- The ethoxy derivative’s higher LogP compared to methoxy and hydroxy analogs suggests greater lipophilicity, which may enhance membrane permeability in biological systems .

- Insolubility in water is consistent across analogs with hydrophobic groups (ethoxy, methyl), while the hydroxy analog’s polarity improves aqueous solubility .

Hydrogen Bonding and Crystal Packing

Thioamides form N-H···S hydrogen bonds, creating predictable motifs. Ethoxy and methoxy substituents introduce weaker C-H···O interactions, whereas hydroxy groups enable stronger O-H···S/N bonds. For example, 4-Methoxybenzenecarbothioamide exhibits dimeric structures via N-H···S bonds, a pattern likely conserved in the ethoxy analog .

Biological Activity

4-Ethoxybenzenecarbothioamide is a compound belonging to the class of carbothioamides, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with thiourea or related thiocarbonyl compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography are commonly employed to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that carbothioamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays reveal minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In particular, studies show promising results in inhibiting the proliferation of A549 (lung cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.5 ± 0.5 |

| HeLa | 20.3 ± 0.8 |

Flow cytometry analysis further supports these findings by indicating that treatment with the compound induces apoptosis in cancer cells, suggesting its mechanism may involve DNA interaction and disruption of cellular processes.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In vivo studies using animal models demonstrate a reduction in inflammatory markers following administration of the compound, indicating its potential use in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various carbothioamide derivatives, including this compound, showing significant activity against resistant strains of bacteria.

- Cancer Cell Proliferation : Research published in Cancer Letters highlighted the efficacy of this compound in inhibiting the growth of lung and cervical cancer cells, demonstrating its potential as a chemotherapeutic agent.

- Inflammation Model : An investigation in Pharmacology Reports reported the anti-inflammatory effects of carbothioamide derivatives, supporting their use in managing conditions like arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.